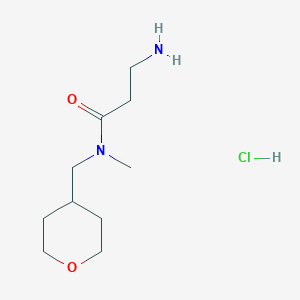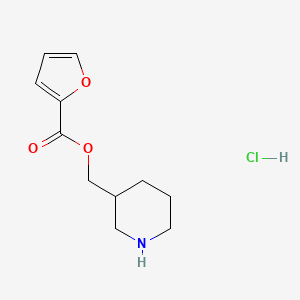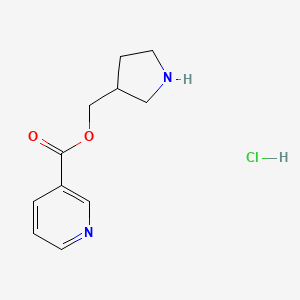
3-Pyrrolidinylmethyl nicotinate hydrochloride
Vue d'ensemble
Description
3-Pyrrolidinylmethyl nicotinate hydrochloride, commonly referred to as 3-PMN or 3-PMNH, is a synthetic derivative of nicotinic acid, an essential nutrient found in many foods. It is a versatile compound with a wide variety of applications, including use as a drug, a food additive, and a laboratory reagent. In its hydrochloride form, 3-PMN is a white crystalline solid with a molecular weight of 239.7 g/mol. It has a melting point of 118-119°C and is soluble in water, ethanol, and methanol.
Applications De Recherche Scientifique
Enzymatic Activity and Inhibition
- 3-Pyrrolidinylmethyl nicotinate hydrochloride, through its related compounds, plays a role in the enzymatic activity and inhibition processes. For example, nicotinamidase/pyrazinamidase (PncA) from Mycobacterium tuberculosis, which is involved in the NAD+ salvage pathway, can be inhibited by pyridine derivatives like 3-pyridine carboxaldehyde (Seiner, Hegde, & Blanchard, 2010).
Chemical Synthesis and Catalysis
- The compound is significant in the field of chemical synthesis and catalysis. Asymmetric hydrogenation processes of 3-substituted pyridine derivatives, involving nicotinate, are important in synthesizing chiral nipecotic acid derivatives (Lei, Chen, He, & Zhang, 2006).
Material Science and Electrodeposition
- In material science, particularly in the electrodeposition of coatings, additives related to 3-Pyrrolidinylmethyl nicotinate hydrochloride, like nicotinic acid, have been studied. These additives are found to significantly affect the surface properties and quality of electrodeposited coatings (Wang, Zhang, Chen, Lu, & Zhang, 2015).
Pharmaceutical Research
- In pharmaceutical research, derivatives of nicotinic acid, which is structurally related to 3-Pyrrolidinylmethyl nicotinate hydrochloride, are explored for their therapeutic effects, mechanisms of action, and applications in dermatology (Bains, Kaur, Kaur, & Sharma, 2018).
Coordination Polymers and Magnetic Ordering
- Research in inorganic chemistry has explored the use of compounds like 3-Pyrrolidinylmethyl nicotinate hydrochloride in the synthesis of coordination polymers. These polymers demonstrate interesting structural and magnetic properties, which have potential applications in materials science and nanotechnology (He, Wang, Gao, & Yan, 2006).
Molecular Interaction Studies
- Studies on the interaction of Cu(II) complexes with nicotinate compounds provide insights into molecular interactions and the design of new chemical entities. Such studies are important in the field of coordination chemistry and molecular engineering (Papanikolaou, Christidis, Chaviara, Bolos, & Tsipis, 2006).
Propriétés
IUPAC Name |
pyrrolidin-3-ylmethyl pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(10-2-1-4-12-7-10)15-8-9-3-5-13-6-9;/h1-2,4,7,9,13H,3,5-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWSPEFUDVPPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC(=O)C2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinylmethyl nicotinate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394677.png)
![3-[(4-Pentenyloxy)methyl]piperidine hydrochloride](/img/structure/B1394679.png)
![3-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394683.png)
![3-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394684.png)
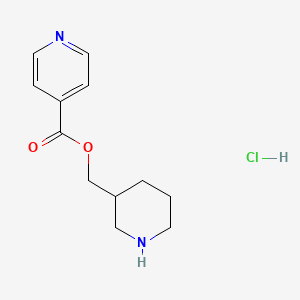
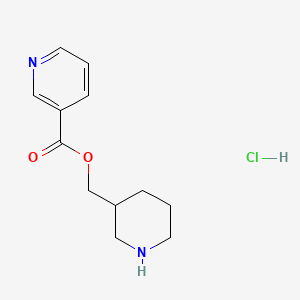
![3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1394689.png)
![3-[(Pentyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1394690.png)
![3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine](/img/structure/B1394691.png)
![3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394692.png)
![3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394694.png)
![3-[3-(Benzyloxy)propyl]pyrrolidine](/img/structure/B1394695.png)
